
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of carbostyril, a class of compounds known for their biological activities. This compound is particularly interesting due to its unique structure, which includes a dimethylaminoethyl group, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride typically involves the reaction of carbostyril derivatives with dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
科学研究应用
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride involves its interaction with specific molecular targets in biological systems. The dimethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
相似化合物的比较
Similar Compounds
1,4-Dihydroquinoline-3-carboxylates: These compounds share a similar quinoline core structure and are used in similar applications.
9-Amino-1,2,3,4-tetrahydroacridin-1-ol: This compound is another derivative of carbostyril with comparable biological activities.
Uniqueness
What sets 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride apart is its unique dimethylaminoethyl group, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological processes.
属性
CAS 编号 |
3040-11-7 |
|---|---|
分子式 |
C13H19ClN2O |
分子量 |
254.75 g/mol |
IUPAC 名称 |
dimethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14(2)9-10-15-12-6-4-3-5-11(12)7-8-13(15)16;/h3-6H,7-10H2,1-2H3;1H |
InChI 键 |
LXCOMOVWFAXNTC-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN1C(=O)CCC2=CC=CC=C21.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


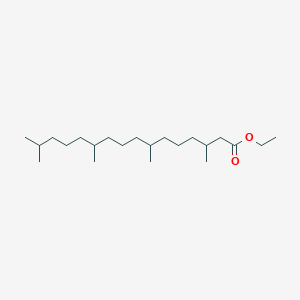


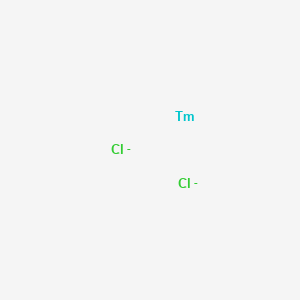
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)

![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
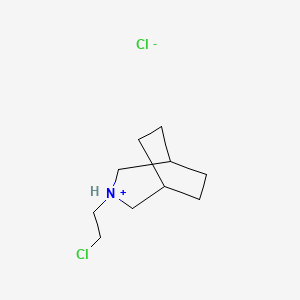
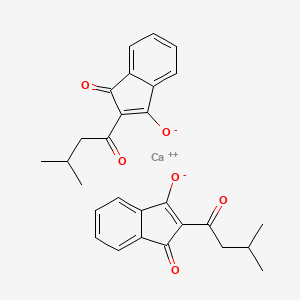


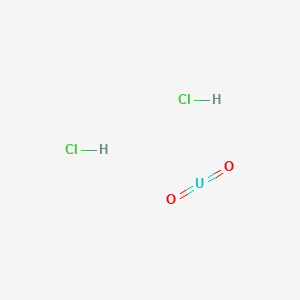

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
